molecular formula C28H19ClFN5O2S3 B2506583 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422305-97-3

5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2506583
CAS No.: 422305-97-3
M. Wt: 608.12
InChI Key: QQFKVWZUIXHBMQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[4,5-d]pyrimidin-7-one core with multiple substituents. Key structural elements include:

  • A 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethylsulfanyl group at position 5, contributing electron-withdrawing and aromatic character.
  • A 4-methylphenyl group at position 6, which may influence steric bulk and metabolic stability.
  • A 2-sulfanylidene group, providing tautomeric versatility and hydrogen-bonding capacity .

Such polycyclic systems are of interest in medicinal chemistry due to their resemblance to purine scaffolds, enabling interactions with biological targets like kinases or enzymes .

Properties

IUPAC Name

5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClFN5O2S3/c1-15-3-7-19(8-4-15)34-26(37)24-25(35(28(38)40-24)21-11-16(2)5-9-20(21)30)32-27(34)39-14-18-12-23(36)33-13-17(29)6-10-22(33)31-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFKVWZUIXHBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)N(C(=S)S3)C6=C(C=CC(=C6)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClFN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and chloroacetyl chloride.

    Thiazolo[4,5-d]pyrimidine formation: This involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with thiourea and other reagents under specific conditions.

    Functional group modifications: Introduction of the sulfanyl and fluoro-methylphenyl groups is achieved through nucleophilic substitution and other organic transformations.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a large scale.

    Purification techniques: Using methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to this structure exhibit significant anticancer properties. The presence of heterocycles such as pyrido[1,2-a]pyrimidine enhances the ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. For instance, compounds derived from pyrimidine have been shown to inhibit various cancer cell lines effectively .

Antimicrobial Properties

The compound's sulfanyl group is associated with antimicrobial activity. Studies suggest that thiazole derivatives can act against a range of bacterial and fungal pathogens. The structure allows for interaction with microbial enzymes or cell membranes, leading to cell death or inhibition of growth .

Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes such as cholinesterases, which are crucial in neurotransmitter regulation. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related thiazolo-pyrimidine compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through caspase activation .

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives of thiazolo-pyrimidines were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds showed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AnticancerBreast Cancer CellsInduction of apoptosis
AntimicrobialStaphylococcus aureusCell membrane disruption
Enzyme InhibitionCholinesteraseInhibition of enzyme activity

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The mechanism of action involves:

    Binding to enzymes: Inhibiting their activity by mimicking the natural substrate.

    Interacting with receptors: Modulating receptor activity by binding to the active site.

    Pathways involved: Specific pathways depend on the biological target, such as inhibition of kinase activity or modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazolo[4,5-d]pyrimidin-7-one 5-(pyrido-pyrimidinylsulfanyl), 3-(2-fluoro-5-methylphenyl), 6-(4-methylphenyl) ~650 (estimated) High aromaticity, potential kinase inhibition, moderate solubility in DMSO
5-Methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (CAS 141622-32-4) Thiazolo[4,5-d]pyrimidin-7-one 3-phenyl, 5-methyl 303.4 Simpler structure; used as an intermediate for antitumor agents
MK8 (2-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7-one 2-(4-fluorophenyl), 5-phenyl 307.3 Demonstrated activity in kinase assays; improved solubility due to fluorine
Compound 13 () Pyrido[1,2-a]pyrimidin-4-one Benzodioxolylmethyl, furanylmethylamino ~550 (estimated) Enhanced CNS penetration due to lipophilic substituents

Key Findings:

The pyrido[1,2-a]pyrimidinone scaffold (Compound 13) allows for broader substitution patterns but may reduce metabolic stability .

Substituent Effects: Fluorine: Present in both the target compound and MK8, fluorine enhances bioavailability and electrostatic interactions with targets .

Synthetic Accessibility: The target compound requires multi-step synthesis involving sulfanyl group incorporation (e.g., via nucleophilic substitution or Mitsunobu reactions), similar to methods in and . In contrast, pyrazolo[1,5-a]pyrimidinones (MK8) are synthesized via cyclocondensation, offering higher yields .

Fluorinated derivatives (e.g., MK8) exhibit improved pharmacokinetic profiles, a trait likely shared by the target compound .

Biological Activity

The compound 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (hereafter referred to as "the compound") is a complex heterocyclic molecule with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C30H24ClN7O3S
  • Molecular Weight : 598.0747 g/mol
  • CAS Number : 443349-38-0

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets involved in cancer and other diseases. It has been noted for its potential as an inhibitor of key kinases involved in cell proliferation and survival pathways:

  • Inhibition of Kinases : The compound shows promise as a kinase inhibitor, particularly targeting pathways relevant to cancer progression. For instance, it may inhibit mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling processes related to growth and differentiation .
  • Antiproliferative Effects : In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Kinase InhibitionMAPK pathways
AntiproliferativeCancer cell lines (e.g., MV4-11)
Apoptosis InductionVarious cancer types

Case Studies and Research Findings

  • Cell Line Studies : In a study involving the MV4-11 acute biphenotypic leukemia cell line, the compound demonstrated effective inhibition of cell growth with an IC50 value around 0.3 µM. This was measured through thymidine uptake assays .
  • Mechanistic Insights : Further investigations revealed that treatment with the compound led to downregulation of phosphorylated ERK1/2 levels in treated cells, suggesting a direct impact on the MAPK signaling pathway .
  • Xenograft Models : In vivo studies using xenograft models have shown that administration of the compound resulted in significant tumor growth inhibition compared to control groups. The effective dosage was noted at approximately 10 mg/kg via oral administration .

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